3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one 3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.: 5102-36-3
VCID: VC6710595
InChI: InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+
SMILES: C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl
Molecular Formula: C11H8ClN5OS
Molecular Weight: 293.73

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

CAS No.: 5102-36-3

Cat. No.: VC6710595

Molecular Formula: C11H8ClN5OS

Molecular Weight: 293.73

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one - 5102-36-3

Specification

CAS No. 5102-36-3
Molecular Formula C11H8ClN5OS
Molecular Weight 293.73
IUPAC Name (2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+
Standard InChI Key RCHXEYSWPLCLGP-RVDMUPIBSA-N
SMILES C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s core structure consists of a thiazolidin-4-one ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 3 with a 4-chlorophenyl group and at position 2 with a 4H-1,2,4-triazol-4-ylimino moiety. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the triazole ring introduces hydrogen-bonding capabilities critical for enzyme interaction .

Synthetic Strategies

While no explicit synthesis route for this compound is documented in the provided sources, its preparation can be inferred from analogous thiazolidin-4-one syntheses :

  • Condensation-Cyclization Approach:

    • Step 1: React 4-chloroaniline with a carbonyl source (e.g., 4-chlorobenzaldehyde) to form a Schiff base intermediate.

    • Step 2: Cyclize the intermediate with thioglycolic acid under catalytic conditions (e.g., polypropylene glycol, 110°C) to yield the thiazolidin-4-one core .

    • Step 3: Introduce the triazolylimino group via nucleophilic substitution or condensation with 1,2,4-triazole derivatives.

    Hypothetical Reaction Conditions:

    StepReagents/CatalystsTemperatureYield (Inferred)
    1Ethanol, acetic acid80°C~85%
    2Thioglycolic acid, PPG110°C~90%
    34H-1,2,4-triazole, KOH75–80°C~75%

    This route aligns with green chemistry principles when using PEG/PPG catalysts or ultrasound irradiation to enhance efficiency .

Physicochemical Properties

Thiazolidin-4-one derivatives with aryl substituents typically exhibit:

  • Melting Points: 180–220°C (decomposition observed in some cases) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .

  • Stability: Sensitive to strong acids/bases due to the imino group’s reactivity.

The 4-chlorophenyl group likely increases molecular rigidity and crystallinity, while the triazole moiety may enhance solubility in biological matrices.

Biological Activity and Mechanism

Analog StructureTarget Enzyme/Cell LineIC₅₀ ValueCitation
2-(1,3-Thiazol-2-ylimino) derivativeCDK2, MCF-70.54 µM (MCF-7)
N-Aryl urea-thiazolidinonec-Met kinase0.021 µM

The triazolylimino group in the target compound may mimic ATP-binding motifs in kinases, enabling competitive inhibition. The 4-chlorophenyl group could enhance hydrophobic interactions with enzyme pockets.

Antimicrobial Activity

Triazole-thiazolidinone hybrids are known for antibacterial and antifungal effects, likely due to interference with microbial cell wall synthesis or DNA gyrase . While untested, the chlorine atom may augment these properties via electronegativity-driven interactions.

Structure-Activity Relationship (SAR) Insights

  • Thiazolidinone Core: Essential for kinase inhibition; modifications here reduce activity .

  • 4-Chlorophenyl Group: Increases lipophilicity and target affinity; para-substitution optimizes steric fit .

  • Triazolylimino Moiety: Enhances hydrogen bonding with catalytic lysine or aspartate residues in enzymes .

Future Directions

  • Synthesis Optimization: Explore nanocatalysts (e.g., VOSO₄) or microwave-assisted reactions to improve yield .

  • In Vitro Screening: Prioritize testing against tyrosine kinase-dependent cancers (e.g., lung, breast).

  • Toxicological Profiling: Assess hepatotoxicity and nephrotoxicity in preclinical models.

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